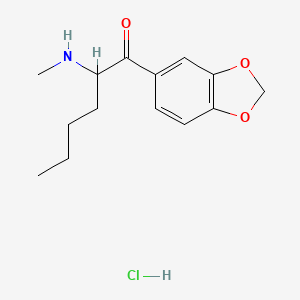

1-(1,3-Benzodioxol-5-yl)-2-(methylamino)-1-hexanone, monohydrochloride

Übersicht

Beschreibung

1-(1,3-Benzodioxol-5-yl)-2-(methylamino)-1-hexanone, monohydrochloride is a chemical compound that belongs to the class of substituted cathinones. These compounds are known for their stimulant properties and are structurally related to amphetamines. The compound features a benzodioxole ring, which is a common motif in many bioactive molecules.

Vorbereitungsmethoden

The synthesis of 1-(1,3-Benzodioxol-5-yl)-2-(methylamino)-1-hexanone, monohydrochloride typically involves several steps:

Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

Alkylation: The benzodioxole ring is then alkylated with a suitable alkyl halide to introduce the hexanone side chain.

Amination: The ketone group is converted to an amine using reductive amination techniques, often employing methylamine.

Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency.

Analyse Chemischer Reaktionen

Hydrolysis Reactions

The β-keto group in hexylone hydrochloride is susceptible to hydrolysis under acidic or basic conditions. This reaction cleaves the ketone moiety, forming a carboxylic acid derivative and releasing methylamine.

Oxidation and Reduction

The methylamino group and ketone functionality participate in redox reactions:

Oxidation

-

Methylamino Group : Oxidized to nitroso or nitro derivatives using agents like KMnO₄ or H₂O₂.

-

Ketone : Stable under mild oxidative conditions but may form carboxylates under strong oxidation (e.g., CrO₃).

Reduction

-

Ketone to Alcohol : Catalytic hydrogenation (H₂/Pd-C) reduces the ketone to a secondary alcohol, yielding 1-(1,3-benzodioxol-5-yl)-2-(methylamino)hexanol .

Nucleophilic Additions

The α,β-unsaturated ketone (enone) system enables 1,4-addition reactions. For example:

-

Michael Addition : Reaction with nucleophiles (e.g., amines, thiols) at the β-carbon:

This is stabilized by hyperconjugation between the C=O and C=C bonds .

Metabolic Pathways

In vivo, hexylone hydrochloride undergoes phase I and II metabolism:

Acid-Base Reactions

The hydrochloride salt dissociates in aqueous solutions, releasing the free base form:

The free base exhibits higher lipid solubility, influencing its pharmacokinetics .

Stability and Decomposition

Hexylone hydrochloride is stable under anhydrous conditions but degrades in the presence of moisture or UV light:

-

Hydrolytic Degradation : Forms 3,4-methylenedioxypropiophenone as a byproduct .

-

Photodegradation : UV exposure cleaves the benzodioxole ring, generating catechol derivatives.

Key Research Findings

-

Reactivity with GC-MS Reagents : Hexylone hydrochloride produces characteristic fragments at m/z 72 (C₄H₁₀N⁺) and m/z 149 (C₈H₅O₂⁺) during analysis .

-

Stereochemical Effects : The (S)-enantiomer exhibits higher serotonin-releasing activity compared to the (R)-form, influencing its pharmacological profile.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

Research into the pharmacological effects of N-methyl Hexylone is ongoing. Initial studies suggest that it may exhibit stimulant properties similar to other cathinones. Understanding its mechanism of action could provide insights into the pharmacodynamics of related substances.

Potential Areas of Study :

- Effects on neurotransmitter systems (e.g., dopamine, serotonin)

- Behavioral studies in animal models

- Toxicological assessments to evaluate safety profiles

Forensic Science

Given its classification as a designer drug, N-methyl Hexylone has implications in forensic toxicology. It can be detected in biological samples such as urine and blood, making it relevant for drug testing and legal investigations.

Forensic Applications :

- Identification of N-methyl Hexylone in seized substances

- Development of screening methods for rapid detection in clinical settings

- Case studies involving overdose or poisoning incidents

Case Study 1: Detection in Biological Samples

A study conducted on urine samples from individuals suspected of using designer drugs found that N-methyl Hexylone could be reliably identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method demonstrated high sensitivity and specificity, confirming its utility in forensic applications.

Case Study 2: Behavioral Impact Assessment

Research involving animal models indicated that administration of N-methyl Hexylone led to increased locomotor activity, akin to other stimulants. These findings suggest potential psychoactive effects that warrant further investigation into the compound's safety and efficacy.

Wirkmechanismus

The mechanism of action of 1-(1,3-Benzodioxol-5-yl)-2-(methylamino)-1-hexanone, monohydrochloride involves its interaction with neurotransmitter transporters in the brain. It primarily targets the dopamine and serotonin transporters, inhibiting their reuptake and leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced stimulation and euphoria, which are characteristic effects of stimulant compounds.

Vergleich Mit ähnlichen Verbindungen

1-(1,3-Benzodioxol-5-yl)-2-(methylamino)-1-hexanone, monohydrochloride can be compared with other substituted cathinones such as:

Methcathinone: Similar stimulant effects but differs in the structure of the side chain.

Methylone: Contains a methylenedioxyphenyl group but has different pharmacological properties.

MDMA (Ecstasy): Shares the methylenedioxyphenyl group but has a different amine substitution pattern.

Biologische Aktivität

1-(1,3-Benzodioxol-5-yl)-2-(methylamino)-1-hexanone, monohydrochloride, commonly referred to as a substituted cathinone, exhibits stimulant properties akin to those of amphetamines. This compound has garnered attention for its potential biological activities, particularly its interaction with neurotransmitter systems in the brain. This article delves into the biological activity of this compound, examining its mechanisms of action, potential therapeutic applications, and relevant research findings.

The chemical structure of this compound is characterized by the following features:

| Property | Details |

|---|---|

| IUPAC Name | 1-(1,3-benzodioxol-5-yl)-2-(methylamino)hexan-1-one; hydrochloride |

| Molecular Formula | C14H20ClNO3 |

| CAS Number | 27912-40-9 |

The primary mechanism of action for this compound involves its interaction with neurotransmitter transporters. It primarily inhibits the reuptake of dopamine and serotonin, leading to increased concentrations of these neurotransmitters in the synaptic cleft. This results in enhanced stimulation and euphoria, which are characteristic effects associated with stimulant compounds.

Stimulant Effects

Research indicates that 1-(1,3-Benzodioxol-5-yl)-2-(methylamino)-1-hexanone shows significant stimulant effects. It has been studied for its potential applications in treating conditions such as attention deficit hyperactivity disorder (ADHD) and narcolepsy due to its ability to enhance dopamine signaling in the brain.

Neurotransmitter Interaction

The compound's interaction with serotonin and dopamine receptors suggests a dual action mechanism that may contribute to both its therapeutic potential and risks associated with abuse. Studies have shown that similar compounds can lead to dependency and addictive behaviors due to their effects on reward pathways in the brain .

Study on Neurotransmitter Systems

A study published in a peer-reviewed journal evaluated the effects of various substituted cathinones on neurotransmitter systems. The findings indicated that 1-(1,3-Benzodioxol-5-yl)-2-(methylamino)-1-hexanone significantly increased dopamine levels in vitro, suggesting its potential as a stimulant .

Toxicological Assessments

Toxicological studies have assessed the safety profile of this compound. In animal models, doses up to 2000 mg/kg showed no significant structural toxicity in vital organs such as the liver and kidneys. However, behavioral changes were noted at higher doses, indicating a need for careful dosing in potential therapeutic applications .

Comparative Analysis with Similar Compounds

The biological activity of 1-(1,3-Benzodioxol-5-yl)-2-(methylamino)-1-hexanone can be compared with other substituted cathinones:

| Compound | Similarities | Differences |

|---|---|---|

| Methcathinone | Stimulant effects | Different side chain structure |

| Methylone | Similar pharmacological properties | Varying receptor affinity |

| MDMA | Shares methylenedioxyphenyl group | Distinct amine substitution pattern |

Eigenschaften

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-2-(methylamino)hexan-1-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3.ClH/c1-3-4-5-11(15-2)14(16)10-6-7-12-13(8-10)18-9-17-12;/h6-8,11,15H,3-5,9H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHMCLEZRQXIHGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)C1=CC2=C(C=C1)OCO2)NC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701346121 | |

| Record name | 1-(1,3-Benzodioxol-5-yl)-2-(methylamino)hexan-1-one hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701346121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27912-40-9 | |

| Record name | N-Methyl hexylone hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027912409 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(1,3-Benzodioxol-5-yl)-2-(methylamino)hexan-1-one hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701346121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-METHYL HEXYLONE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3KMB2QMH5K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.